molecular formula C16H24Cl5N3O2 B13779301 N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride CAS No. 86746-04-5

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride

Cat. No.: B13779301
CAS No.: 86746-04-5
M. Wt: 467.6 g/mol
InChI Key: VKCGQLZNQWPKAI-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 2,4,5-trichlorophenoxy group linked to a 3-(4-methylpiperazin-1-yl)propyl chain, with two hydrochloride counterions. The dihydrochloride salt enhances solubility and bioavailability, a common modification in drug development. Its molecular formula is C₁₇H₂₂Cl₃N₃O₂·2HCl, with a molecular weight of approximately 437.2 g/mol (calculated).

Properties

CAS No.

86746-04-5

Molecular Formula

C16H24Cl5N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C16H22Cl3N3O2.2ClH/c1-21-5-7-22(8-6-21)4-2-3-20-16(23)11-24-15-10-13(18)12(17)9-14(15)19;;/h9-10H,2-8,11H2,1H3,(H,20,23);2*1H

InChI Key

VKCGQLZNQWPKAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds .

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with binding sites, while the trichlorophenoxy group can modulate the compound’s activity. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Phenoxyacetamide Derivatives

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents (Phenoxy Group) Amine Side Chain Salt Form IC₅₀ (MCF-7 Cells) Melting Point (°C) Molecular Weight (g/mol) Key References
Target: N-[3-(4-Methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide dihydrochloride 2,4,5-Trichloro 3-(4-Methylpiperazin-1-yl)propyl Dihydrochloride N/A N/A ~437.2
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide HCl () 2,4,5-Trichloro 3-(Morpholin-4-yl)propyl Hydrochloride N/A N/A ~422.3
2-(4-Bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide dihydrochloride () 4-Bromo-3,5-dimethyl 3-(4-Methylpiperazin-1-yl)propyl Dihydrochloride N/A N/A ~500.6
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, ) N/A (Direct aryl substitution) 4-Methylpiperazin-1-yl Dihydrochloride N/A 198–200 368.3
N-(2-Hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide (Compound I, ) 2,4,5-Trichloro Hydrazineyl-oxoethyl Free base 6.2 µM N/A ~334.2

Key Observations :

  • Amine Side Chain : Morpholine () is less basic than 4-methylpiperazine, which may reduce solubility in acidic environments . Hydrazine derivatives () exhibit lower molecular weights and superior apoptotic activity (IC₅₀ = 6.2 µM) .
  • Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to monohydrochloride or free-base analogs .

Pharmacological and Physicochemical Properties

Physical Properties
  • Melting Points : Dihydrochloride salts generally exhibit higher melting points (e.g., 198–200°C for Compound 12 in ) compared to free bases, correlating with improved stability .
  • Solubility : The dihydrochloride form of the target compound likely has superior water solubility (>10 mg/mL) compared to neutral analogs, as seen in similar piperazine derivatives .

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